2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and an indole ring. These groups are common in many bioactive compounds and can contribute to a variety of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The compound’s structure includes aromatic rings (phenyl and indole), a heterocyclic ring (oxadiazole), and a halogen (chlorine). These features could influence the compound’s reactivity and interactions with biological targets .Scientific Research Applications
Synthesis and Biological Activity
A study by Fuloria et al. (2009) focused on the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, indicating that compounds with chlorophenyl oxadiazole structures can have significant antimicrobial properties. This suggests that derivatives such as the one you're interested in may also exhibit similar activities (Fuloria et al., 2009).
Research by Salimon et al. (2011) on the synthesis and antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone highlighted the antimicrobial potential of oxadiazole derivatives. This aligns with the interest in exploring the bioactive properties of similar compounds (Salimon et al., 2011).
The work by Potkin et al. (2012) on the rearrangement of isoxazole-hydroxamic acids into oxadiazoles provided insights into chemical transformations that could be applied to generate novel compounds with potential biological activities (Potkin et al., 2012).
A study by Harano et al. (2007) explored reactions involving chlorophenyl and indole derivatives, contributing to the synthesis of compounds with complex heterocyclic structures that could have implications for developing new therapeutics (Harano et al., 2007).
Anticancer Potential
- Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial properties, underscoring the relevance of heterocyclic compounds in the search for new cancer treatments (Katariya et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-17-7-3-6-16(13-17)21-24-22(29-25-21)19-9-4-11-26(19)14-20(28)27-12-10-15-5-1-2-8-18(15)27/h1-9,11,13H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYPXCSRVHSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone |
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